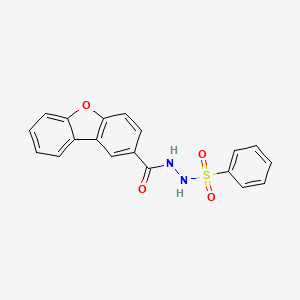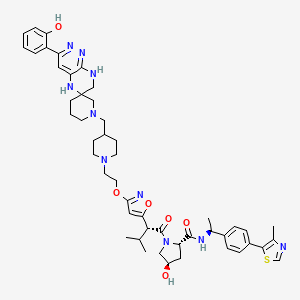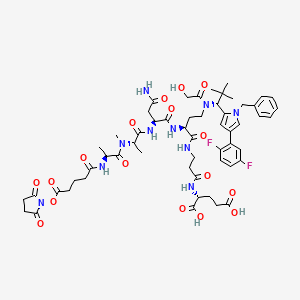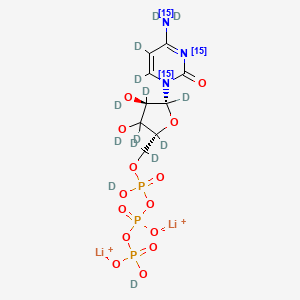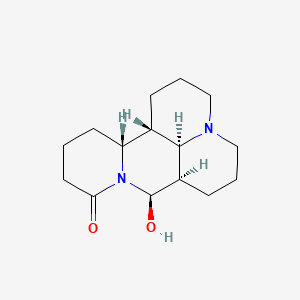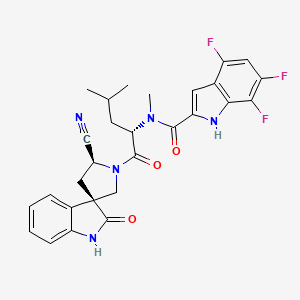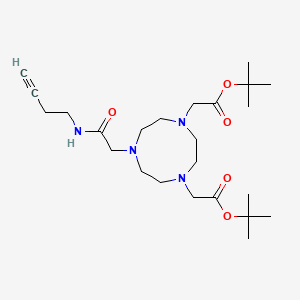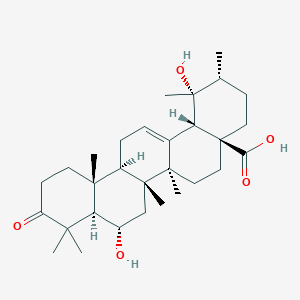
6|A,19-Dihydroxyurs-12-en-3-oxo-28-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6|A,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is a naturally occurring triterpenoid compound. It is known for its significant biological activities, including anti-osteoclastogenic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6|A,19-Dihydroxyurs-12-en-3-oxo-28-oic acid involves multiple steps, starting from ursolic acid. The key steps include hydroxylation and oxidation reactions. Specific reaction conditions, such as the use of appropriate catalysts and solvents, are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as the leaves of Eriobotrya japonica. The extraction process includes solvent extraction, followed by purification steps like column chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 6|A,19-Dihydroxyurs-12-en-3-oxo-28-oic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
6|A,19-Dihydroxyurs-12-en-3-oxo-28-oic acid has a wide range of scientific research applications:
Chemistry: Used as a reference standard and synthetic precursor in organic synthesis.
Biology: Studied for its anti-osteoclastogenic activity, making it a potential candidate for osteoporosis research.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of fine chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 6|A,19-Dihydroxyurs-12-en-3-oxo-28-oic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets osteoclasts, inhibiting their formation and activity.
Pathways Involved: The compound modulates signaling pathways related to osteoclastogenesis, such as the RANK/RANKL/OPG pathway.
Vergleich Mit ähnlichen Verbindungen
2α,19α-Dihydroxy-3-oxo-urs-12-en-28-oic acid: Another triterpenoid with similar structural features and biological activities.
(2α,3β)-2,3-Dihydroxyurs-12-en-28-oic acid: Known for its anti-inflammatory and antioxidant properties.
Uniqueness: 6|A,19-Dihydroxyurs-12-en-3-oxo-28-oic acid stands out due to its potent anti-osteoclastogenic activity, making it a valuable compound for osteoporosis research. Its unique combination of hydroxyl and carbonyl groups contributes to its distinct chemical reactivity and biological effects .
Eigenschaften
Molekularformel |
C30H46O5 |
|---|---|
Molekulargewicht |
486.7 g/mol |
IUPAC-Name |
(1R,2R,4aS,6aR,6aS,6bR,8S,8aR,12aR,14bS)-1,8-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,19-20,22-23,31,35H,9-16H2,1-7H3,(H,33,34)/t17-,19+,20-,22-,23+,26-,27-,28-,29-,30+/m1/s1 |
InChI-Schlüssel |
FBFIXJZBTJKFHW-NBCMLPGKSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(=O)C5(C)C)C)O)C)C2C1(C)O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


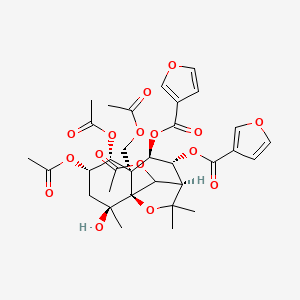
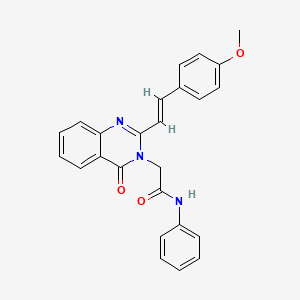
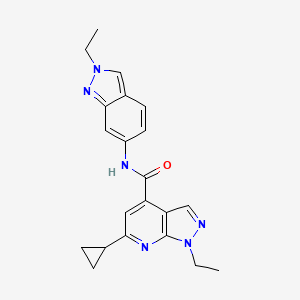
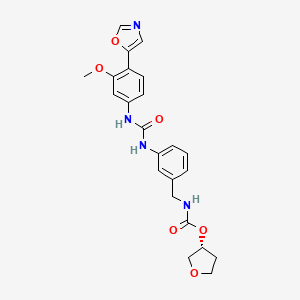
![[(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethyl-methylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] 1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12379522.png)
